BenchChemオンラインストアへようこそ!

Gatifloxacin-d4 HCl

Isotopic purity Isotopologue distribution Certificate of Analysis

Gatifloxacin-d4 HCl (CAS 1189946-71-1 for the hydrochloride salt; CAS 1190043-25-4 for the free base) is a stable isotope-labeled analog of the fourth-generation 8-methoxyfluoroquinolone antibiotic gatifloxacin, in which four hydrogen atoms at the 2,2,5,5 positions of the piperazine ring are replaced by deuterium. With a molecular weight of 379.42 g/mol (free base) and 415.88 g/mol (HCl salt), this compound provides a nominal mass shift of +4 Da relative to unlabeled gatifloxacin (375.39 g/mol).

Molecular Formula C19H18D4FN3O4.HCl
Molecular Weight 415.88
Cat. No. B1165088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGatifloxacin-d4 HCl
Molecular FormulaC19H18D4FN3O4.HCl
Molecular Weight415.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gatifloxacin-d4 HCl: Deuterated Fluoroquinolone Internal Standard for Quantitative LC–MS/MS Bioanalysis


Gatifloxacin-d4 HCl (CAS 1189946-71-1 for the hydrochloride salt; CAS 1190043-25-4 for the free base) is a stable isotope-labeled analog of the fourth-generation 8-methoxyfluoroquinolone antibiotic gatifloxacin, in which four hydrogen atoms at the 2,2,5,5 positions of the piperazine ring are replaced by deuterium [1]. With a molecular weight of 379.42 g/mol (free base) and 415.88 g/mol (HCl salt), this compound provides a nominal mass shift of +4 Da relative to unlabeled gatifloxacin (375.39 g/mol) . It is employed exclusively as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) workflows to correct for matrix effects, ion suppression, and extraction variability during the quantitative determination of gatifloxacin in complex biological matrices .

Why Gatifloxacin-d4 HCl Cannot Be Interchanged with Gatifloxacin-d3 or Structural Analog Internal Standards


In quantitative LC–MS/MS bioanalysis, the choice of internal standard directly governs method accuracy, precision, and matrix effect compensation. Deuterated fluoroquinolone internal standards—including both Gatifloxacin-d4 and Gatifloxacin-d3—exhibit deuterium isotope effects that cause slight chromatographic retention time shifts relative to the native analyte, which can degrade matrix effect correction if the shift is substantial [1]. Beyond this class-wide concern, Gatifloxacin-d4 and Gatifloxacin-d3 differ in three critical procurement-relevant dimensions: (i) the magnitude of the mass shift from the native analyte (+4 Da vs. +3 Da), which affects spectral cross-talk risk with the natural isotopic envelope; (ii) the site of deuteration (piperazine ring positions 2,2,5,5 vs. the 8-methoxy group), which influences metabolic stability and potential deuterium loss during sample preparation; and (iii) the granularity of batch-level quality documentation, including isotopologue distribution profiles . Structural analog internal standards such as ciprofloxacin or levofloxacin, while historically used for gatifloxacin quantification, cannot co-elute with the target analyte and therefore provide fundamentally inferior matrix effect compensation [2]. These differences mean that substituting one labeled form for another without revalidation can introduce quantitative bias.

Quantitative Differentiation Evidence: Gatifloxacin-d4 HCl vs. Closest Analogs and Alternatives


Batch-Level Isotopologue Distribution Characterization: Gatifloxacin-d4 (Santa Cruz) vs. Gatifloxacin-d3 (WITEGA)

The Gatifloxacin-d4 product from Santa Cruz Biotechnology (Cat. No. sc-218565) provides a full isotopologue distribution by mass spectrometry: d0 = 0.12%, d1 = 0.07%, d2 = 0.61%, d3 = 2.58%, and d4 = 96.63%, yielding an overall isotopic purity of 98.9% . In contrast, the Gatifloxacin-d3 hydrochloride reference standard from WITEGA (Product No. CH024) reports an isotopic purity of >99.0 atom% D by ¹H NMR but does not disclose per-isotopologue abundance data in its publicly available documentation . The isotopologue profile is critical for method validation because residual d0, d1, and d2 species can generate signal in the unlabeled analyte channel, contributing to calibration bias at low concentrations. The d4 variant's documented d0 fraction of 0.12% enables users to calculate and correct for this isotopic cross-talk.

Isotopic purity Isotopologue distribution Certificate of Analysis

Mass Shift Magnitude and Spectral Resolution: Gatifloxacin-d4 (+4 Da) vs. Gatifloxacin-d3 (+3 Da)

Gatifloxacin-d4 (free base) has a monoisotopic mass of 379.1845 Da and a nominal mass of 379.42 g/mol, representing a +4.03 Da shift from unlabeled gatifloxacin (375.39 g/mol) [1]. Gatifloxacin-d3 (free base) has a molecular weight of approximately 378.42 g/mol, representing a +3.02 Da shift . In electrospray ionization LC–MS/MS, the natural [M+H+1] and [M+H+2] isotopic peaks of the unlabeled analyte arise primarily from ¹³C contributions (approximately 1.1% per carbon atom). For gatifloxacin (C₁₉H₂₂FN₃O₄, 19 carbons), the [M+H+1] peak is approximately 20.9% relative abundance and the [M+H+2] peak is approximately 2.2%. A +3 Da IS channel can experience partial overlap with the [M+H+3] isotopologue of the unlabeled analyte (estimated <1%), while a +4 Da shift provides greater spectral separation from this natural isotopic envelope .

Mass shift Spectral cross-talk Isotopic envelope overlap

Site-Specific Deuteration Location and Metabolic Stability: Gatifloxacin-d4 (Piperazine-2,2,5,5-d4) vs. Gatifloxacin-d3 (8-Methoxy-d3)

Gatifloxacin-d4 carries deuterium atoms exclusively at the 2,2,5,5 positions of the 3-methylpiperazine ring, as confirmed by the IUPAC name '7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)' and SMILES notation from PubChem [1]. In contrast, Gatifloxacin-d3 (Honeywell R1433) is designated as '8-methoxy-D3,' indicating deuteration on the methoxy substituent at position 8 of the quinolone core . This difference in deuteration site has metabolic significance: the piperazine ring is a known site of CYP-mediated N-dealkylation and oxidative metabolism for fluoroquinolones. Deuteration at metabolically labile C–H bonds on the piperazine ring can confer increased resistance to CYP450-mediated oxidation via the kinetic isotope effect (KIE), whereas deuteration on the methoxy group—a site that may undergo O-demethylation—provides metabolic stabilization at a different locus [2]. For internal standard applications, site-specific deuteration at metabolically relevant positions is preferred because it reduces the risk of deuterium loss during in vivo sample incubation or long-term storage, which would otherwise generate unlabeled analyte and bias quantification.

Site-specific deuteration Metabolic stability Deuterium retention

Deuterated Fluoroquinolone IS Chromatographic Behavior: Class-Level Evidence of Retention Time Shift

A published isotope dilution-LC–MS/MS method for fluoroquinolones (enrofloxacin, ciprofloxacin, norfloxacin) in meat products reported that deuterium-labeled internal standards (enrofloxacin-d₅ and norfloxacin-d₅) exhibited slightly different LC retention times from their native analogues, which reduced the benefits of isotope dilution because ion suppression/enhancement effects from co-eluting matrix interferences were not completely compensated [1]. The study optimized LC conditions to separate target analytes and their isotope analogues from significant matrix interferences, achieving relative expanded uncertainty of 1–5% for analytes in the 5–50 μg/kg range. In a separate systematic comparison of deuterated (²H) vs. non-deuterated (¹³C/¹⁵N) SIL-IS, deuterated IS produced quantitatively biased results: urinary 2MHA concentrations generated with 2MHA-[²H₇] were on average 59.2% lower than those generated with 2MHA-[¹³C₆], with a spike accuracy bias of −38.4% for the deuterated IS [2]. While this study evaluated different analytes, the underlying mechanism—deuterium-induced retention time shift causing differential ion suppression—is a general physicochemical phenomenon applicable to all deuterated IS, including Gatifloxacin-d4 [3]. Users of Gatifloxacin-d4 should empirically verify co-elution with unlabeled gatifloxacin under their specific LC conditions.

Deuterium isotope effect Retention time shift Matrix effect compensation

Method Performance: Stable Isotope-Labeled IS (SIL-IS) vs. Structural Analog IS for Gatifloxacin Quantification

Published methods for gatifloxacin quantification that employ a structural analog internal standard (ciprofloxacin) report intra-day coefficients of variation (CV) ≤2.77%, inter-day CV ≤4.59%, and extraction recovery ≥85% from human plasma using HPLC-UV detection [1]. A separate LC/ESI-MS/MS method using ciprofloxacin as IS for gatifloxacin in human plasma achieved interday/intraday precision <6.0% RSD, accuracy <5.4% error, and a limit of detection of 500 pg/mL [2]. However, structural analog IS cannot co-elute with gatifloxacin: in a human aqueous humor LC-MS/MS method, gatifloxacin eluted at 7.1 min (MRM 376.1→332.1) while the ciprofloxacin IS eluted at 7.5 min (MRM 332.1→288.1), a difference of 0.4 minutes [3]. This retention time difference means the structural analog IS experiences different matrix suppression/enhancement conditions than the analyte. Stable isotope-labeled internal standards such as Gatifloxacin-d4, by virtue of near-identical physicochemical properties, are expected to co-elute more closely with the analyte and provide superior matrix effect correction—a principle widely validated across the bioanalytical literature [4]. The quantitative benefit of SIL-IS over structural analog IS is most pronounced in electrospray ionization where co-eluting matrix components cause the greatest ion suppression variability.

Internal standard selection Matrix effect Method accuracy Extraction recovery

Recommended Application Scenarios for Gatifloxacin-d4 HCl Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Validation for Gatifloxacin in Plasma Under FDA/EMA Guidance

For laboratories conducting method validation of gatifloxacin LC–MS/MS assays in human plasma per FDA BMV or EMA bioanalytical method validation guidelines, Gatifloxacin-d4 HCl is the preferred SIL-IS choice over structural analog IS (ciprofloxacin, levofloxacin) because the near-identical chromatographic retention time of the deuterated IS minimizes differential matrix effects during electrospray ionization—a requirement emphasized by regulatory guidance for incurred sample reanalysis (ISR) reproducibility [1]. The documented isotopologue distribution (d0=0.12%, d4=96.63%) from the Santa Cruz Certificate of Analysis enables calculation and reporting of isotopic cross-talk contribution to the analyte channel, addressing an FDA audit expectation for IS interference assessment .

Pharmacokinetic and Metabolic Stability Studies Requiring Long-Term Sample Incubation

In pharmacokinetic studies involving extended in vitro incubation (e.g., hepatocyte or microsomal stability assays) or long-term frozen storage of plasma samples, the site-specific deuteration of Gatifloxacin-d4 at the piperazine ring positions 2,2,5,5 may confer superior resistance to metabolic deuterium loss compared to Gatifloxacin-d3 (labeled at the 8-methoxy group) because CYP-mediated N-dealkylation of the piperazine ring is a primary metabolic pathway for fluoroquinolones [1]. While compound-specific comparative metabolic stability data for the d4 vs. d3 variants was not located in the public literature, the general principle that deuterium substitution at metabolically labile positions enhances stability via the kinetic isotope effect is well-established and supports preference for the d4 variant in metabolism-dependent workflows .

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Reference Standard Programs

For pharmaceutical quality control laboratories and CROs supporting ANDA or DMF submissions, Gatifloxacin-d4 from suppliers such as SynZeal (Cat. SZ-G004D01) is provided with detailed characterization data compliant with regulatory guidelines, including traceability documentation suitable for pharmacopeial standard cross-referencing (USP or EP) [1]. The availability of comprehensive batch-specific Certificates of Analysis with NMR, MS, and isotopologue distribution data—as demonstrated by Santa Cruz Biotechnology—satisfies the documentation expectations of ANDA reviewers who require evidence of internal standard identity, purity, and isotopic enrichment .

Multi-Residue Fluoroquinolone Monitoring in Food and Environmental Matrices

In isotope dilution-LC–MS/MS methods for multi-fluoroquinolone residue analysis in animal tissues, milk, or environmental water, the +4 Da mass shift of Gatifloxacin-d4 provides adequate spectral separation from the natural isotopic envelope of gatifloxacin to avoid cross-talk, but method developers must empirically verify chromatographic co-elution under their specific LC gradient conditions, as peer-reviewed evidence demonstrates that deuterated fluoroquinolone IS can exhibit retention time shifts relative to native analytes that degrade matrix effect compensation if not chromatographically optimized [1]. The Lee et al. (2013) study provides a validated framework for optimizing LC conditions to co-elute or deliberately separate deuterated IS from matrix interferences, achieving 1–5% relative expanded uncertainty for fluoroquinolones in meat .

Quote Request

Request a Quote for Gatifloxacin-d4 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.